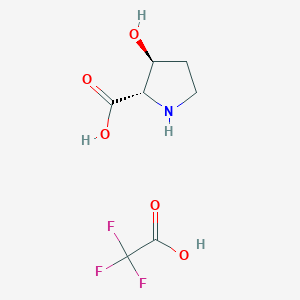
(2s,3s)-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2s,3s)-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid” appears to be a specific stereoisomer of a pyrrolidine carboxylic acid compound. The (2S,3S) notation indicates the configuration of the chiral centers in the molecule1. However, I couldn’t find specific information about this compound in my search results.
Synthesis Analysis
I couldn’t find specific information on the synthesis of “(2s,3s)-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid”. However, there are general methods for the synthesis of pyrrolidine carboxylic acids and their derivatives23.Molecular Structure Analysis
The (2S,3S) notation indicates that the compound has two chiral centers, and both are in the S configuration1. However, I couldn’t find specific information about the molecular structure of this compound in my search results.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “(2s,3s)-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid”. However, amino acids and their derivatives, including pyrrolidine carboxylic acids, can participate in a variety of chemical reactions4.Physical And Chemical Properties Analysis
I couldn’t find specific information on the physical and chemical properties of “(2s,3s)-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid”. However, the properties of a compound can often be inferred from its molecular structure and the properties of similar compounds5.科学的研究の応用
Environmental and Chemical Analysis
Perfluoroalkyl substances (PFAs), including perfluoroalkyl carboxylic acids and sulfonic acids, are emerging environmental contaminants. Trifluoroacetic acid, a close relative to the substances under discussion, is present in various environmental and biological matrices. It is thought to have both significant natural and anthropogenic sources. The understanding of these compounds' physicochemical properties, environmental levels, patterns in waters and wastewaters, and treatment methods is crucial. Technologies such as filtration and sorption are promising for removing PFAs from aqueous waste streams, highlighting the importance of these compounds in environmental science and engineering (Rayne & Forest, 2009).
Biotechnology and Material Science
In the realm of biotechnology and material science, lactic acid serves as an example of a hydroxycarboxylic acid's utility, which is structurally similar to (2s,3s)-3-Hydroxypyrrolidine-2-carboxylic acid. Lactic acid is produced by the fermentation of sugars in biomass and can be used as a feedstock for the green chemistry of the future. This includes the synthesis of biodegradable polymers and potentially useful chemicals like pyruvic acid and acrylic acid. The biotechnological routes for the production of these derivatives from lactic acid highlight the vast applications of hydroxycarboxylic acids in green chemistry and material science (Gao, Ma, & Xu, 2011).
Antioxidant, Antimicrobial, and Cytotoxic Activity
Natural carboxylic acids derived from plants, structurally related to (2s,3s)-3-Hydroxypyrrolidine-2-carboxylic acid, are known to possess significant biological activities. These include antioxidant, antimicrobial, and cytotoxic effects. The structure-activity relationships of these compounds reveal that modifications in their molecular structure can greatly influence their biological activities. This understanding opens doors to the development of new therapeutic agents based on the structural optimization of carboxylic acids (Godlewska-Żyłkiewicz et al., 2020).
Environmental Behavior and Bioaccumulation
The environmental behavior and bioaccumulation potential of perfluorinated acids, including perfluoroalkyl carboxylic acids, are critical areas of study. These compounds are persistent and have been detected in a variety of wildlife, raising concerns about their bioaccumulation potential. Research into their environmental fate, bioaccumulation, and comparison with regulatory criteria provide essential insights into managing and mitigating the environmental impact of these substances (Conder et al., 2008).
Safety And Hazards
I couldn’t find specific information on the safety and hazards of “(2s,3s)-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid”. Safety data would typically be provided by the manufacturer or supplier of the compound6.
将来の方向性
Predicting future directions for a specific compound is challenging and would depend on many factors, including current research trends, technological advances, and societal needs. I’m sorry, but I’m unable to make such predictions.
特性
CAS番号 |
1788054-78-3 |
|---|---|
製品名 |
(2s,3s)-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid |
分子式 |
C7H10F3NO5 |
分子量 |
245.154 |
IUPAC名 |
(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H9NO3.C2HF3O2/c7-3-1-2-6-4(3)5(8)9;3-2(4,5)1(6)7/h3-4,6-7H,1-2H2,(H,8,9);(H,6,7)/t3-,4-;/m0./s1 |
InChIキー |
JPFWVYBLNMYLMA-MMALYQPHSA-N |
SMILES |
C1CNC(C1O)C(=O)O.C(=O)(C(F)(F)F)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2995278.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B2995280.png)
![N-(benzo[d]thiazol-2-yl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2995281.png)
methanone](/img/structure/B2995282.png)
![3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2995284.png)
![1,1-Difluorospiro[2.3]hexane-5-carboxylic acid](/img/structure/B2995285.png)
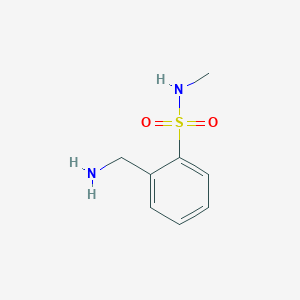
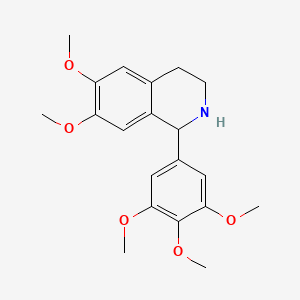
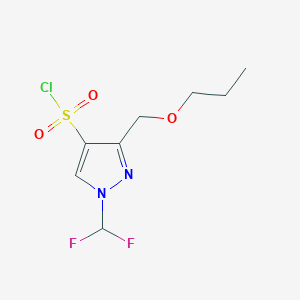
![3-(4-Chlorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2995292.png)
![(1R,3S,4S)-3-Aminomethyl-2-aza-bicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B2995294.png)
![8-(2-(4-(4-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2995295.png)
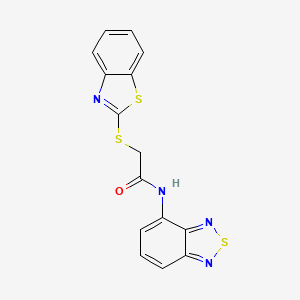
![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2995300.png)